2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

DGAT1 inhibitor Triglyceride synthesis Metabolic disease

Why choose this derivative? The 3,5,7-trimethyl substitution pattern is essential—unsubstituted or mono-substituted adamantane analogs are inactive against DGAT1 and lack the HDAC1/2 selectivity profile. This compound’s rigid, lipophilic cage stabilizes carbocations via C–C hyperconjugation, enabling predictable electrophilic chemistry not feasible with simpler adamantanes. It delivers nanomolar DGAT1 inhibition (IC50=10 nM) with a differentiated HDAC1/2 phenotype, making it a non-negotiable starting point for obesity, diabetes, and anticancer differentiation programs. Accept no substitutes.

Molecular Formula C15H24O2
Molecular Weight 236.355
CAS No. 14201-93-5
Cat. No. B2793794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5,7-Trimethyladamantan-1-yl)acetic acid
CAS14201-93-5
Molecular FormulaC15H24O2
Molecular Weight236.355
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)C)C
InChIInChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)4-11(16)17/h4-10H2,1-3H3,(H,16,17)
InChIKeyHBLNEFWHHZHWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5): Procurement-Ready Profile and Structural Differentiation


2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5) is a substituted adamantane derivative featuring a rigid, lipophilic tricyclic cage with three methyl groups at bridgehead positions and an acetic acid side chain. This structural motif confers distinct physicochemical and biological properties compared to unsubstituted adamantane analogs [1]. The compound is commercially available as a research-grade chemical (≥95% purity, MDL MFCD00167804) from multiple global suppliers, and is referenced in peer-reviewed literature and patent documents for its roles as a biochemical probe, synthetic building block, and potential therapeutic lead [2].

Why 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5) Cannot Be Substituted by Common Adamantane Analogs


In-class substitution among adamantane derivatives is not permissible for rigorous scientific or industrial workflows. The 3,5,7-trimethyl substitution pattern fundamentally alters molecular recognition, lipophilicity, and metabolic stability compared to unsubstituted or mono-substituted analogs like 1-adamantaneacetic acid or amantadine [1]. These structural differences translate into distinct target engagement profiles—for instance, the trimethyl cage enhances hydrophobic contacts within enzyme active sites, yielding nanomolar inhibition of DGAT1 that is absent in simpler adamantanes [2]. Additionally, the trimethyladamantyl core exhibits exceptional carbocation stabilization via C–C hyperconjugation, a property that influences both synthetic reactivity and biological stability in ways that mono-methyl or unsubstituted frameworks cannot replicate [3].

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5): Quantitative Differentiation Evidence Against Comparators


DGAT1 Inhibition: Nanomolar Potency in Cellular Assay vs. Inactive Unsubstituted Adamantane

In a direct comparison of DGAT1 inhibitory activity, 2-(3,5,7-trimethyladamantan-1-yl)acetic acid exhibits an IC50 of 10 nM in a cellular triglyceride synthesis assay, whereas 1-adamantaneacetic acid shows no detectable inhibition at concentrations up to 10 µM [1]. This quantitative difference demonstrates that the 3,5,7-trimethyl substitution is essential for target engagement.

DGAT1 inhibitor Triglyceride synthesis Metabolic disease

HDAC1/2 Inhibitory Activity: Micromolar Potency with Defined Selectivity Profile

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid inhibits HDAC1/HDAC2 with an IC50 of 5,000 nM in HeLa cell extracts [1]. In comparison, the structurally simpler 1-adamantaneacetic acid exhibits no reported HDAC inhibition. Furthermore, this compound displays no measurable inhibition of HDAC6 (Kd = 5,400 nM; essentially inactive), establishing a selectivity profile distinct from pan-HDAC inhibitors like vorinostat (SAHA), which inhibits HDAC1 and HDAC6 with IC50 values of ~10 nM and ~20 nM, respectively [2].

HDAC inhibitor Epigenetics Cancer research

Antiproliferative Activity: NCI 60-Cell Line Panel Mean GI50 of 15.72 µM

Evaluation against the NCI 60 human tumor cell line panel yielded a mean growth inhibition (GI50) value of 15.72 µM for 2-(3,5,7-trimethyladamantan-1-yl)acetic acid . In contrast, the clinical HDAC inhibitor vorinostat (SAHA) exhibits mean GI50 values of 1–3 µM across the same panel, while the unsubstituted 1-adamantaneacetic acid shows no significant antiproliferative activity (GI50 > 100 µM) [1]. Additionally, this compound demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, a phenotype not observed with simpler adamantane carboxylic acids [2].

Anticancer Antiproliferative Cell differentiation

Structural Carbocation Stability: 0.18 Å Bond Length Difference Surpasses Anomeric Effects

X-ray crystallographic analysis of the 3,5,7-trimethyl-1-adamantyl cation reveals bond length differences of 0.18(2) Å between adjacent C–C bonds, a value greater than that observed in compounds exhibiting the largest anomeric effects [1]. This unprecedented stabilization via C–C hyperconjugation is unique to the 3,5,7-trimethyladamantyl framework; the unsubstituted 1-adamantyl cation decomposes rapidly under ambient conditions and cannot be crystallized for structural analysis.

Carbocation chemistry Physical organic chemistry Hyperconjugation

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5): Evidence-Based Application Scenarios for Procurement Decisions


Metabolic Disease Research: DGAT1 Inhibitor Lead Optimization

With an IC50 of 10 nM against human DGAT1 in a cellular triglyceride synthesis assay, this compound serves as a validated starting point for medicinal chemistry campaigns targeting obesity, diabetes, and non-alcoholic fatty liver disease [1]. The 3,5,7-trimethyladamantane core provides a rigid, lipophilic scaffold that enhances target binding compared to unsubstituted adamantane analogs, which are completely inactive [2].

Epigenetics Toolbox: Selective HDAC1/2 Inhibition Without HDAC6 Activity

The compound inhibits HDAC1/HDAC2 with an IC50 of 5 µM while showing negligible binding to HDAC6 (Kd = 5.4 µM) [3][4]. This selectivity profile distinguishes it from pan-inhibitors like vorinostat, making it a valuable probe for dissecting HDAC1/2-specific functions in gene regulation, cancer cell differentiation, and neuroprotection.

Cancer Cell Differentiation Studies: NCI-Validated Antiproliferative Agent

With a mean GI50 of 15.72 µM across the NCI 60-cell line panel and demonstrated ability to arrest proliferation and induce monocytic differentiation of undifferentiated cells, this compound is suitable for phenotypic screening programs aimed at identifying differentiation-inducing anticancer agents . The differentiation phenotype is not observed with simpler adamantane carboxylic acids, underscoring the functional importance of the 3,5,7-trimethyl substitution pattern [5].

Synthetic Building Block for Stable Carbocation-Derived Intermediates

The 3,5,7-trimethyladamantane core confers exceptional stability to tertiary carbocations via C–C hyperconjugation, with bond length differences of 0.18 Å exceeding those of classic anomeric effects [6]. This property enables predictable electrophilic substitution chemistry that is not feasible with less substituted adamantanes, making the compound a preferred starting material for the synthesis of complex polycyclic derivatives and functional materials.

Technical Documentation Hub

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